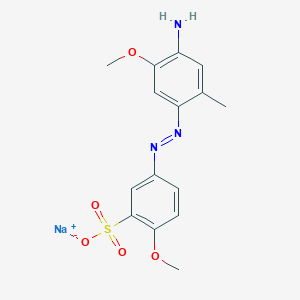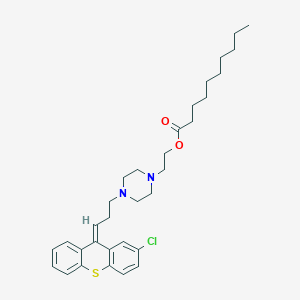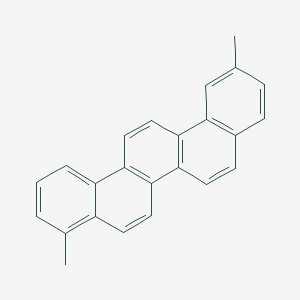![molecular formula C20H10ClNNa2O8S3 B154286 Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate CAS No. 10169-52-5](/img/structure/B154286.png)
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate, also known as Indoxyl sulphate, is a chemical compound that has been studied extensively in scientific research. It is a metabolite of tryptophan, which is produced by intestinal bacteria, and has been shown to have both biochemical and physiological effects on the body.
Mecanismo De Acción
The mechanism of action of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is not fully understood, but it is believed to be due to its ability to activate the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce oxidative stress, inflammation, and fibrosis in various organs, including the kidneys, liver, and heart. It has also been shown to have a role in the regulation of blood pressure and the development of insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has a number of advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. One limitation is that it can be difficult to obtain large quantities of pure Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate for experiments. Another limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.
Direcciones Futuras
There are a number of future directions for research on Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. One area of interest is the role of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate in the development of chronic kidney disease and cardiovascular disease. Another area of interest is the potential use of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate as a biomarker for these diseases. Additionally, there is interest in developing drugs that can target the AhR pathway and modulate the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. Finally, there is interest in studying the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate on other organs and systems in the body.
Métodos De Síntesis
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is synthesized by the oxidation of indoxyl, which is produced from the metabolism of tryptophan by intestinal bacteria. The oxidation is usually carried out using potassium permanganate or hydrogen peroxide. The resulting product is then treated with sodium hydroxide to form the disodium salt of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate.
Aplicaciones Científicas De Investigación
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been extensively studied in scientific research, particularly in the field of nephrology. It has been shown to have a role in the pathogenesis of chronic kidney disease and cardiovascular disease. It has also been studied in cancer research, where it has been shown to have a role in the proliferation and apoptosis of cancer cells.
Propiedades
Número CAS |
10169-52-5 |
|---|---|
Nombre del producto |
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate |
Fórmula molecular |
C20H10ClNNa2O8S3 |
Peso molecular |
569.9 g/mol |
Nombre IUPAC |
disodium;[2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H12ClNO8S3.2Na/c21-13-6-3-4-10-8-9-12-18(30-33(26,27)28)20(31-19(12)15(10)13)16-17(29-32(23,24)25)11-5-1-2-7-14(11)22-16;;/h1-9,22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
VQNHJDZRCIAIHS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Otros números CAS |
10169-52-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









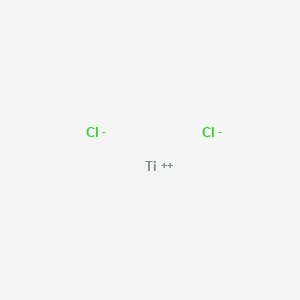
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
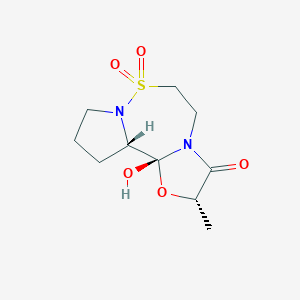

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
